
(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is an organic compound with the molecular formula C12H15N3O It is characterized by the presence of a methoxyphenyl group and a methyl-imidazolyl group attached to a methanamine backbone
Wissenschaftliche Forschungsanwendungen
(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets like enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies investigating its biological activity, including antimicrobial, antifungal, and anticancer properties.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
While specific future directions for “(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine” are not available, it’s worth noting that imidazole derivatives are an important area of research due to their broad range of chemical and biological properties . They are used in the development of new drugs and show different biological activities .
Wirkmechanismus
Target of Action
It is known that imidazole derivatives can interact with a variety of biological targets, including enzymes and receptors . The specific role of these targets would depend on their biological function and the context in which they are expressed.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of potential targets for imidazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Given the potential range of targets and pathways affected, it is likely that the compound could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine . These factors could include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored and used.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 1-methylimidazole, using reagents like formaldehyde and ammonium acetate under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction. For instance, 2-methoxyphenyl bromide can react with the imidazole derivative in the presence of a base like potassium carbonate.
Formation of the Methanamine Backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-methoxyphenyl)(1H-imidazol-2-yl)methanamine: Lacks the methyl group on the imidazole ring.
(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)ethanamine: Has an ethanamine backbone instead of methanamine.
(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)propanamine: Has a propanamine backbone instead of methanamine.
Uniqueness
(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the methoxyphenyl group and the methyl-imidazolyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-(1-methylimidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-8-7-14-12(15)11(13)9-5-3-4-6-10(9)16-2/h3-8,11H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKNLIGHOXHKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
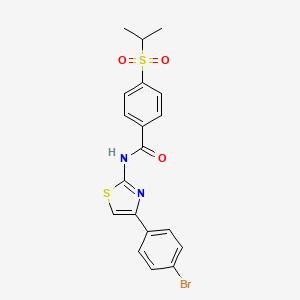

![4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2425733.png)
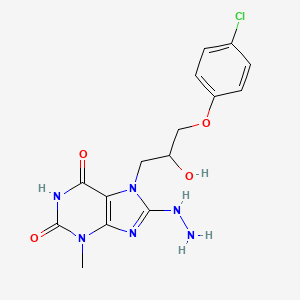
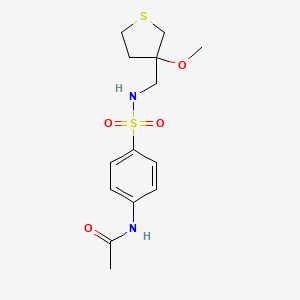

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2425744.png)
![2-[(4-bromophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2425745.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
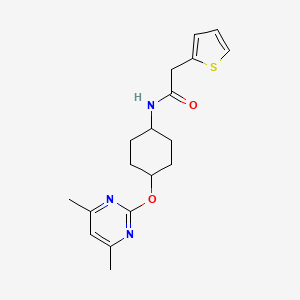
![Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate](/img/structure/B2425748.png)
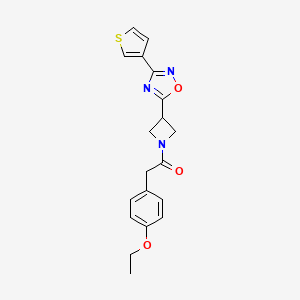
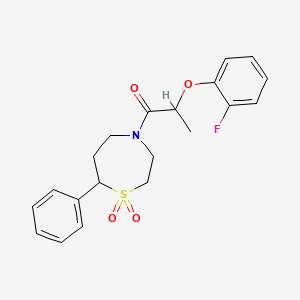
![tert-butyl N-[(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)methyl]carbamate](/img/structure/B2425751.png)
